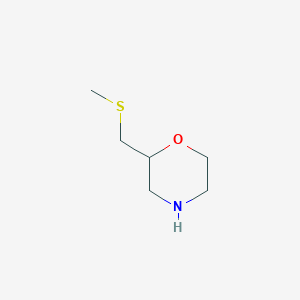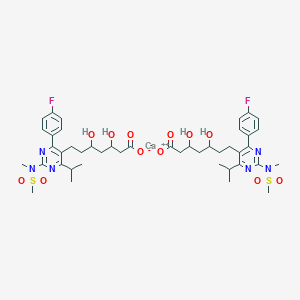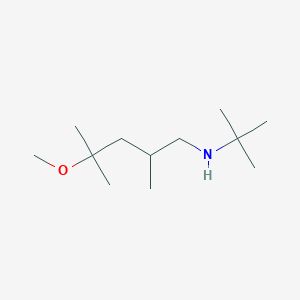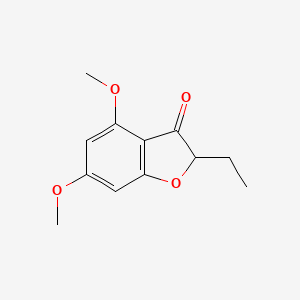
2-((Methylthio)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Methylthio)methyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)morpholine typically involves the reaction of morpholine with methylthiomethyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Morpholine and methylthiomethyl chloride
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like dichloromethane or toluene.
Procedure: Morpholine is dissolved in the solvent, and the base is added to the solution. Methylthiomethyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((Methylthio)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Morpholine derivatives without the methylthio group
Substitution: Compounds with different functional groups replacing the methylthio group
Wissenschaftliche Forschungsanwendungen
2-((Methylthio)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2-((Methylthio)methyl)morpholine exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
2-((Methylthio)methyl)morpholine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Morpholine, thiomorpholine, and other substituted morpholines.
Uniqueness: The presence of the methylthio group imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological activities, distinguishing it from other morpholine derivatives.
Eigenschaften
Molekularformel |
C6H13NOS |
|---|---|
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
2-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C6H13NOS/c1-9-5-6-4-7-2-3-8-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
PYPAWYORLRKCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1CNCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)

